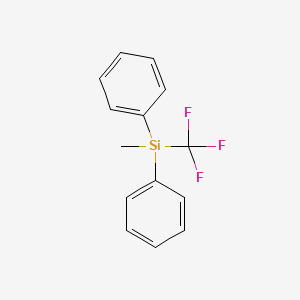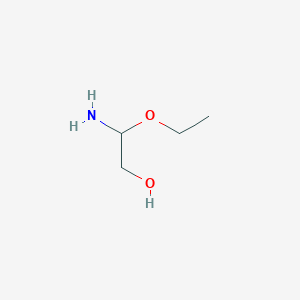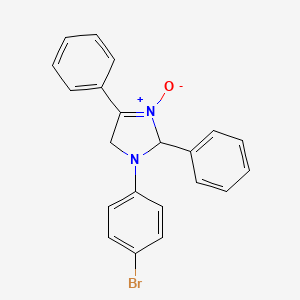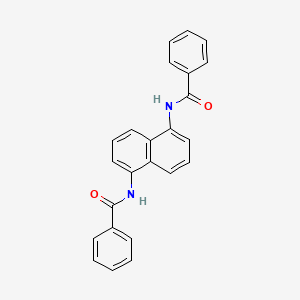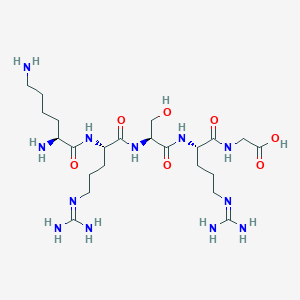![molecular formula C13H9F8NO3 B12554317 3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal CAS No. 192082-41-0](/img/structure/B12554317.png)
3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal is a complex organic compound characterized by the presence of multiple fluorine atoms and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal typically involves multi-step organic reactions. The process begins with the preparation of the bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amine intermediate. This intermediate is then reacted with a suitable phenylprop-2-enal derivative under controlled conditions to yield the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability. The purification process typically involves distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
- 1,1,2,2-Tetrafluoro-1,2-diphenylethane
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
Uniqueness
Compared to similar compounds, 3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal is unique due to its specific structural features, including the presence of both hydroxyethyl and aldehyde groups.
Properties
CAS No. |
192082-41-0 |
|---|---|
Molecular Formula |
C13H9F8NO3 |
Molecular Weight |
379.20 g/mol |
IUPAC Name |
3-[2-[bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl]prop-2-enal |
InChI |
InChI=1S/C13H9F8NO3/c14-10(15,12(18,19)24)22(11(16,17)13(20,21)25)9-6-2-1-4-8(9)5-3-7-23/h1-7,24-25H |
InChI Key |
HKWVCERHVGHSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)N(C(C(O)(F)F)(F)F)C(C(O)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


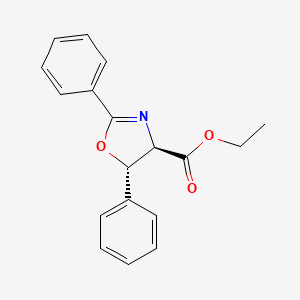
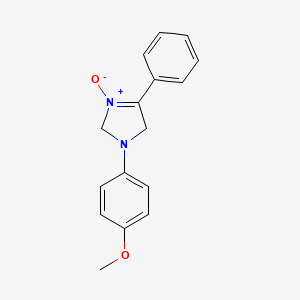
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
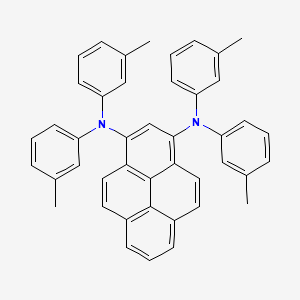

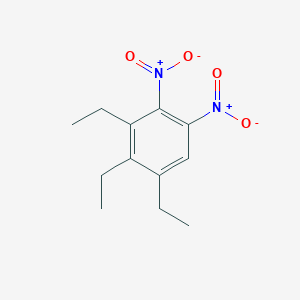
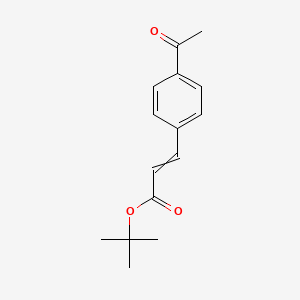
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
